2-Cyclohepten-1-one
Overview
Description
2-Cyclohepten-1-one is a chemical compound that is part of a broader class of cycloheptenones. These compounds are characterized by a seven-membered ring structure with a ketone functional group. The molecular structure of cycloheptadiene, a related compound, has been studied and found to exhibit pseudorotational motion between different forms, which is consistent with experimental data .
Synthesis Analysis
The synthesis of various cycloheptenones has been explored in several studies. A functionalized and chiral cyclohepten-one was synthesized from erythronic acid-4-lactone in a two-step process, demonstrating the potential for creating building blocks for further synthesis . Another study reported the synthesis of 2,4,6-cycloheptatrienethione, which is closely related to cycloheptenones, by reacting tropone with phosphorus pentasulfide . Additionally, the synthesis of 2-diazo-4,6-cycloheptadiene-1,3-dione was achieved, highlighting differences in resonance contributions of canonical forms compared to other diazo compounds .
Molecular Structure Analysis
The molecular structure of cycloheptadiene, which shares similarities with 2-cyclohepten-1-one, has been analyzed using molecular mechanics calculations. The findings suggest that cycloheptadiene has a structure that undergoes significant pseudorotational motion . This information can provide insights into the behavior and reactivity of 2-cyclohepten-1-one.
Chemical Reactions Analysis
Cycloheptenones can undergo various chemical reactions. For instance, 2-phenyl-2,5-cyclohexadien-1-ones, which are structurally related to 2-cyclohepten-1-one, have been shown to undergo regiospecific photorearrangements to yield highly substituted phenols . The photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one has also been studied, revealing that irradiation leads to [2+2] cycloaddition products without the phenyl migration typically associated with similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloheptenones and related compounds have been investigated. For example, the UV spectrum of 2,4,6-cycloheptatrienethione was measured, although the compound was found to be extremely unstable in concentrated solutions . The photophysical properties of cyclopentafused polycyclic aromatic hydrocarbons, which are structurally related to cycloheptenones, were studied, showing that their UV-vis spectra extend well into the visible range .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Functionalized Cyclohepten-ones A practical two-step synthesis produces functionalized and chiral cyclohepten-ones, which serve as beneficial building blocks in synthesis. The X-ray analysis of the intermediate hemiacetal shows rapid equilibrium in solution, indicating a versatile role of cyclohepten-ones in chemical synthesis (Pitsch et al., 2001).
Generation and Interception of Cycloheptadienes A study details the interception of 1-acetoxy-1,2-cycloheptadiene, a strained, transient species, with 1,3-dipolar trapping partners. This generates complex polycyclic products with high regio- and diastereoselectivity, showcasing the potential of cyclohepten-ones in complex chemical syntheses (Almehmadi & West, 2020).
Ring Expansion to Conjugated Cycloalkenones The one-carbon ring expansion of cycloalkanones to create conjugated cycloalkenones, specifically 2-cyclohepten-1-one, indicates a method for expanding cycloalkane structures to create more complex cycloalkenones. This process involves several reactants and intermediates, leading to the formation of 2-cyclohepten-1-one and byproducts like 3-chlorocycloheptanone (Ito et al., 2003).
Computational Studies and Modeling
Theoretical Investigations of Cyclohepten-ones Theoretical calculations of compounds like 2-cyclohepten-1-one and others were conducted to determine their UV, IR, and NMR spectra. The agreement with known data for 2-cyclohepten-1-one was satisfactory, suggesting predictive properties and aiding in the understanding of the physical and chemical properties of these compounds (Alkorta et al., 2009).
Vibrational Spectra Analysis In-depth vibrational spectra analysis of 2-cyclohexen-1-one and its isotopomers provides valuable data on the compound's physical properties. This analysis, coupled with DFT theoretical calculations, gives an excellent agreement with observed data and offers insights into the compound's structural and electronic characteristics (Rishard & Laane, 2010).
Photophysical Studies
Photophysical Properties The study of the photophysical properties of cyclohepten-ones, like 5H-dibenzo(a,d)cyclohepten-5-one, reveals details about fluorescence and triplet-triplet absorption. This information is crucial for understanding the compound's behavior under various conditions and can be applied in fields like material science and photophysics (Kavlakoglu et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclohept-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCRDVTWUYLPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149916 | |
Record name | Cyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohepten-1-one | |
CAS RN |
1121-66-0 | |
Record name | 2-Cyclohepten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohept-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohepten-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohept-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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